EAAT3 Subtype Selectivity: L-β-threo-Benzyl-Aspartate vs. DL-TBOA
L-β-threo-benzyl-aspartate (the active diastereomer of beta-benzyl-L-aspartic acid) exhibits Ki values of 0.8 µM (EAAT3), 8.7 µM (EAAT1), and 10 µM (EAAT2) in C17.2 neuroprogenitor cells expressing recombinant human EAATs, demonstrating 10-fold selectivity for EAAT3 [1]. In head-to-head comparison, DL-threo-β-benzyloxyaspartate (DL-TBOA), a common pan-EAAT inhibitor, shows IC50 values of 6 µM (EAAT3), 70 µM (EAAT1), and 6 µM (EAAT2) — essentially non-selective .
| Evidence Dimension | EAAT subtype inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Ki: EAAT3=0.8 µM, EAAT1=8.7 µM, EAAT2=10 µM |
| Comparator Or Baseline | DL-TBOA IC50: EAAT3=6 µM, EAAT1=70 µM, EAAT2=6 µM |
| Quantified Difference | Target: 10-fold selective for EAAT3; TBOA: non-selective (≤1.2-fold) |
| Conditions | C17.2 neuroprogenitor cells expressing human EAAT1-3; 3H-D-aspartate uptake assay |
Why This Matters
Enables selective pharmacological isolation of EAAT3-mediated glutamate transport, which is not possible with pan-inhibitors like TBOA, directly impacting experimental design in neuroscience.
- [1] Esslinger CS et al. The substituted aspartate analogue L-beta-threo-benzyl-aspartate preferentially inhibits the neuronal excitatory amino acid transporter EAAT3. Neuropharmacology. 2005;49(6):850-61. PMID 16183084. View Source
